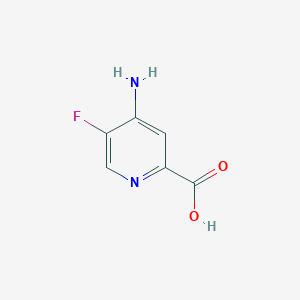

4-Amino-5-fluoropicolinic acid

Overview

Description

4-Amino-5-fluoropicolinic acid is a chemical compound with the molecular formula C6H5FN2O2 . It is used as a building block in the synthesis of complex molecules with potential biological activity .

Synthesis Analysis

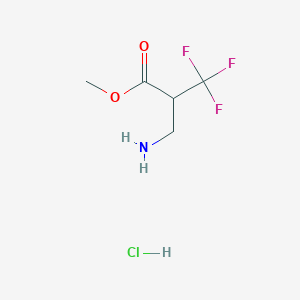

The synthesis of fluorinated pyrimidines, which could be related to 4-Amino-5-fluoropicolinic acid, has been achieved under mild conditions from amidine hydrochlorides and the recently described potassium 2-cyano-2-fluoroethenolate . A broad substrate scope was tested and mostly excellent yields were obtained .

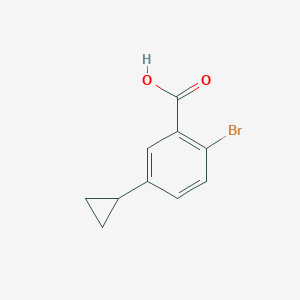

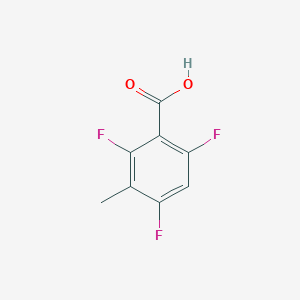

Molecular Structure Analysis

The molecular weight of 4-Amino-5-fluoropicolinic acid is 156.11 . The structure of this compound includes a carboxyl group (-COOH), an amino group (-NH2), a fluorine atom (F), and a picolinic acid core .

Chemical Reactions Analysis

Amino acids, including 4-Amino-5-fluoropicolinic acid, can act as both an acid and a base due to their dipolar i.e. zwitter ion nature . They can undergo reactions characteristic of carboxylic acids and amines .

Physical And Chemical Properties Analysis

Amino acids, including 4-Amino-5-fluoropicolinic acid, are generally colorless, crystalline substances . They have high melting points due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

- AFPA can serve as a fluorescent probe due to its inherent fluorescence properties. Researchers have explored its use in detecting functional groups, ions, and biomolecules. By incorporating AFPA into peptide-based fluorescence systems, it enhances the sensitivity and specificity of biosensors and imaging techniques .

- AFPA’s carboxylic acid group allows it to chelate metal ions. It has been investigated for its ability to selectively bind to specific metal ions, such as lead (Pb). Researchers have developed molecularly imprinted polymer (MIP) electrodes based on AFPA to detect Pb(II) ions in honey, addressing environmental and health concerns .

- Fluorinated compounds often exhibit interesting biological activities. AFPA’s fluorine substitution can influence its interactions with cellular components. Researchers have explored its potential as an anticancer agent, although further studies are needed to fully understand its mechanisms and efficacy .

- Fluorinated heterocycles, including AFPA, have been investigated for their antimicrobial activity. AFPA’s unique structure may contribute to its ability to inhibit microbial growth. Understanding its mode of action could lead to novel antimicrobial agents .

- AFPA serves as a building block in organic synthesis. Its fluorine atom can participate in diverse chemical reactions, making it valuable for constructing more complex molecules. Medicinal chemists may explore AFPA derivatives for drug development .

- Researchers have studied AFPA’s photophysical properties, including its absorption and emission spectra. Understanding its luminescence mechanism helps design better fluorescent probes and materials. AFPA’s π–π transitions and photon emission under specific excitation wavelengths contribute to its utility in various applications .

Fluorescent Probes and Sensors

Metal Ion Chelation and Sensing

Anticancer Potential

Antimicrobial Properties

Organic Synthesis and Medicinal Chemistry

Photophysical Studies and Luminescence Mechanisms

Future Directions

Research on amino acids, including fluorinated ones like 4-Amino-5-fluoropicolinic acid, has intensified in recent years . They are being used as building blocks to enhance the fluorescence properties of other molecules . This opens up new possibilities for their use in various fields, including biochemistry .

properties

IUPAC Name |

4-amino-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURRXXFKJGCBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-fluoropicolinic acid | |

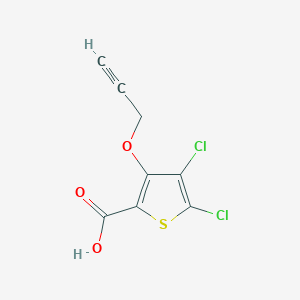

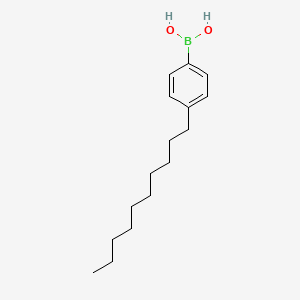

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

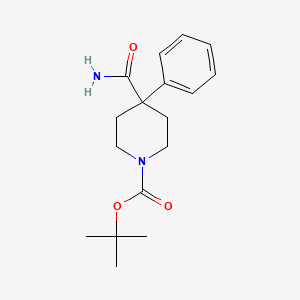

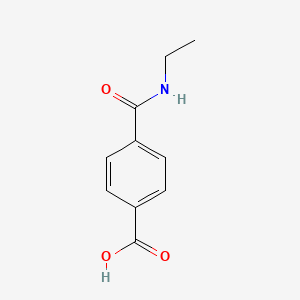

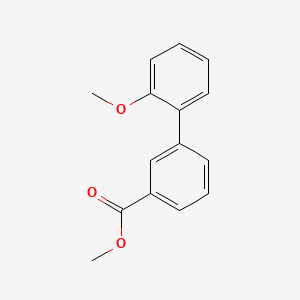

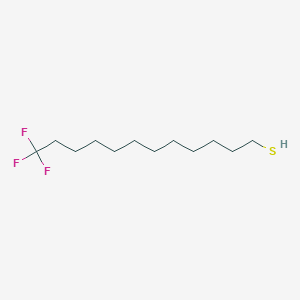

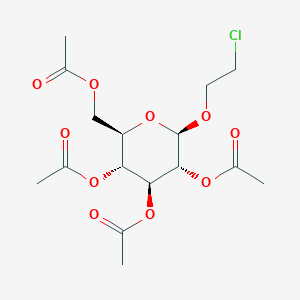

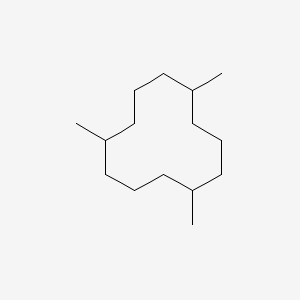

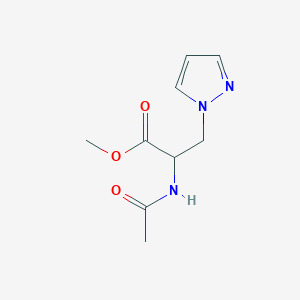

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.